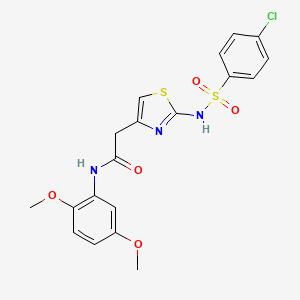![molecular formula C16H12N4O2S B2709773 N'-[(Z)-(4-phenoxyphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide CAS No. 477872-19-8](/img/structure/B2709773.png)
N'-[(Z)-(4-phenoxyphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(Z)-(4-Phenoxyphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide is a synthetic compound that has garnered attention for its diverse applications in scientific research, particularly in fields like medicinal chemistry, biology, and industry. Its unique molecular structure, featuring a 1,2,3-thiadiazole core and a phenoxyphenyl group, contributes to its intriguing chemical properties and potential utility in various reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(Z)-(4-phenoxyphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide involves several key steps:
Formation of the 1,2,3-thiadiazole core: : This is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenoxyphenyl group: : This step often involves the coupling of the thiadiazole with a phenoxyphenyl derivative using catalysts like palladium or copper under suitable temperature and pressure conditions.
Methylidene formation: : The final step involves the condensation reaction between the phenoxyphenyl thiadiazole and a suitable aldehyde under dehydrating conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to enhance yield and purity. Automated reaction systems and continuous flow chemistry methods can further improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: : Reduction reactions can target the carbon-nitrogen double bond in the methylidene group, potentially forming secondary amines.
Substitution: : The thiadiazole ring and phenoxyphenyl group can participate in nucleophilic and electrophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like hydrogen peroxide, potassium permanganate, or cerium ammonium nitrate are used under controlled conditions.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride are employed, often in inert atmospheres.
Substitution: : Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions, with solvents like dichloromethane or dimethyl sulfoxide.
Major Products
Oxidation: : Quinone derivatives.
Reduction: : Secondary amines.
Substitution: : Various substituted thiadiazole and phenoxyphenyl derivatives depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
The compound is used in the development of new synthetic methodologies and as a building block for complex molecular architectures.
Biology
In biological research, N'-[(Z)-(4-phenoxyphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide has been studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine
Its derivatives are investigated for their potential as therapeutic agents targeting various diseases, including cancer and infectious diseases.
Industry
The compound finds applications in the synthesis of dyes, polymers, and other materials with specialized properties.
Mechanism of Action
Molecular Targets and Pathways
N'-[(Z)-(4-phenoxyphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide exerts its effects through interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its mechanism of action often involves the inhibition of key enzymes or the modulation of receptor activity, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N'-[(Z)-(4-methoxyphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide
N'-[(Z)-(4-chlorophenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide
N'-[(Z)-(4-bromophenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide
Uniqueness
Compared to these similar compounds, N'-[(Z)-(4-phenoxyphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical reactivity and biological activity. This structural difference can lead to variations in its efficacy, selectivity, and overall utility in scientific research and industrial applications.
Conclusion
This compound is a versatile compound with significant applications across various fields of research and industry. Its unique structure and reactivity make it a valuable tool for developing new synthetic methodologies, studying biological processes, and potentially discovering new therapeutic agents. Continued research into its properties and applications is likely to yield further insights and innovations.
Properties
IUPAC Name |
N-[(Z)-(4-phenoxyphenyl)methylideneamino]thiadiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c21-16(15-11-23-20-18-15)19-17-10-12-6-8-14(9-7-12)22-13-4-2-1-3-5-13/h1-11H,(H,19,21)/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVSHXMZFIMSRT-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C=NNC(=O)C3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)/C=N\NC(=O)C3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24825253 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
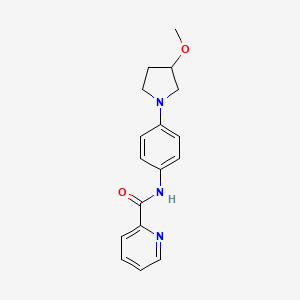
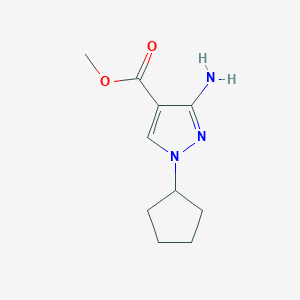

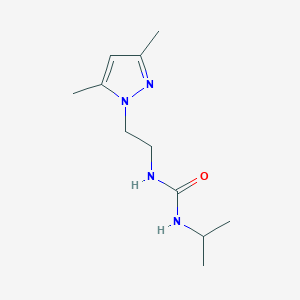
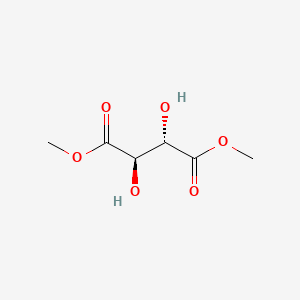
![2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2709698.png)
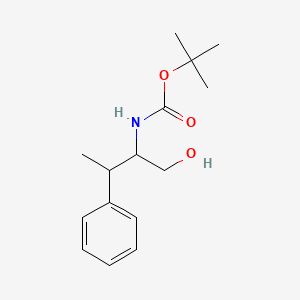
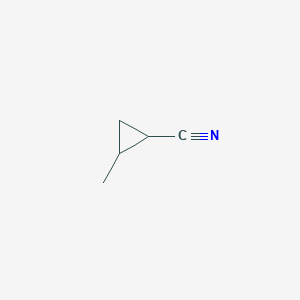
![2-Oxo-6-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2709705.png)
![5-(4-chlorophenyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)thieno[2,3-d]pyrimidine](/img/structure/B2709707.png)
![Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2709708.png)
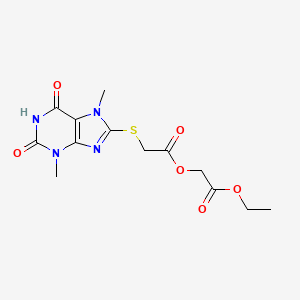
![N-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B2709711.png)
